molecular formula C20H23F3N4O2 B1406666 N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester CAS No. 1311283-89-2

N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1406666
CAS RN: 1311283-89-2
M. Wt: 408.4 g/mol
InChI Key: RHVWPPGLKIISSW-WYMPLXKRSA-N
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Description

N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Derivatization in Liquid Chromatography and Mass Spectrometry

  • N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester is used in the derivatization of carboxylic acids for liquid chromatography and mass spectrometry applications. These derivatization reagents enhance the electrospray ionization response and facilitate efficient MS/MS detection (Inoda et al., 2011).

Synthesis of Pyridine and Pyrrole Derivatives

  • The compound has utility in the formation of highly substituted pyridine and pyrrole derivatives. It is instrumental in the synthesis of various heterocyclic systems, contributing to the development of diverse chemical structures (Uršič et al., 2008).

Application in Heterocyclic Chemistry

  • It is a key intermediate in heterocyclic chemistry, especially in the synthesis of various hydrazone derivatives. These derivatives have potential applications in antitumor and antioxidant activities (Bialy & Gouda, 2011).

Synthesis of 1,4-Dihydropyridine Derivatives

  • This compound plays a role in the synthesis of 1,4-dihydropyridine derivatives, which have various applications in medicinal chemistry. These derivatives are synthesized through reactions with primary amines (Stanovnik et al., 2002).

Inhibitor of Ribonucleotide Reductase

  • It is used in the structural study of ribonucleotide reductase inhibitors. Such inhibitors are significant in the context of anticancer research, offering a pathway to develop new therapeutic agents (Tamasi et al., 2005).

In HIV Protease Inhibitor Synthesis

  • The compound is involved in the synthesis of HIV protease inhibitors, showcasing its importance in antiviral drug development (Xu et al., 2002).

Future Directions

References

  • Nilewski, C., Labadie, S., Wei, B., Malhotra, S., Do, S., Gazzard, L., Liu, L., Shao, C., Murray, J., Izrayelit, Y., Gustafson, A., Endres, N.F., Ma, F., Ye, X., Zou, J., Evangelista, M. (2024). Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors. ACS Med Chem Lett, 15(1), 21-28DOI: 10.1021/acsmedchemlett.3c00478 .
  • RCSB PDB: 8UN4: KRAS-G13D-GDP in complex with Cpd36 .

properties

IUPAC Name

tert-butyl N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-19(2,3)29-18(28)26-24-12-13-6-8-14(9-7-13)16-10-15(20(21,22)23)11-17(25-16)27(4)5/h6-12H,1-5H3,(H,26,28)/b24-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVWPPGLKIISSW-WYMPLXKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester
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N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester
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N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 4
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N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 5
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N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester

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